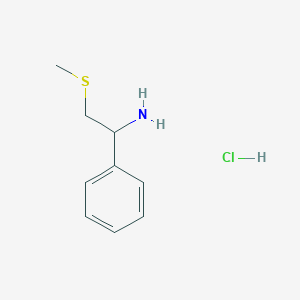
2-甲硫基-1-苯乙胺;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylsulfanyl-1-phenylethanamine;hydrochloride is a chemical compound with the molecular weight of 235.73 . It is also known as 2-methanesulfonyl-1-phenylethan-1-amine hydrochloride . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Methylsulfanyl-1-phenylethanamine;hydrochloride is 1S/C9H13NO2S.ClH/c1-13(11,12)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-Methylsulfanyl-1-phenylethanamine;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 235.73 .科学研究应用
Neurotransmitter Research
2-Methylsulfanyl-1-phenylethanamine;hydrochloride: is structurally related to phenethylamines, a class of compounds with various roles in neurotransmitter systems . This compound can be used to study the synthesis, release, and reuptake of neurotransmitters like dopamine and serotonin. It may serve as a reference compound in assays to determine the activity of neurotransmitter-metabolizing enzymes such as monoamine oxidase (MAO).
Development of Antidepressants
Due to its structural similarity to natural neurotransmitters, this chemical could be pivotal in the development of new antidepressants. Researchers can use it to synthesize analogs that might inhibit reuptake or degradation of mood-related neurotransmitters, potentially leading to novel treatments for depression .
Analgesic Drug Design
The phenethylamine backbone is a feature in many analgesic drugs2-Methylsulfanyl-1-phenylethanamine;hydrochloride could be used as a starting point for the design of new analgesics, especially those targeting the opioid receptors or other pain-related biological pathways .
Anti-Addiction Therapies
Given the role of phenethylamines in addiction pathways, this compound might be used in research aimed at understanding addiction mechanisms. It could help in designing receptor antagonists or other molecules that modulate the reward system, offering a potential pathway for anti-addiction therapies .
Cancer Research
Phenethylamine derivatives have been explored for their potential anti-cancer properties2-Methylsulfanyl-1-phenylethanamine;hydrochloride may contribute to this field by serving as a lead compound for the development of new chemotherapeutic agents that target specific cancer cell lines .
Metabolic Disorders Studies
This compound could also be used in studies related to metabolic disorders. Its influence on various receptors and enzymes involved in metabolism makes it a candidate for research into conditions like obesity and diabetes, where modulation of metabolic pathways is crucial .
Chemical Biology Probes
In chemical biology, 2-Methylsulfanyl-1-phenylethanamine;hydrochloride can be utilized to create probes that help in mapping biological pathways. These probes can be designed to bind selectively to enzymes or receptors, allowing researchers to visualize and understand biological processes in real-time .
Material Science
While not directly related to its biological activity, this compound’s chemical structure could inspire the design of organic materials with specific properties, such as conductivity or luminescence. It could be a building block for novel organic semiconductors or photoluminescent materials .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
It is structurally similar to phenethylamine , which is known to interact with several targets including Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes.
Mode of Action
Based on its structural similarity to phenethylamine , it may interact with its targets in a similar manner. Phenethylamine is known to interact with its targets, leading to various physiological effects .
Biochemical Pathways
Phenethylamines, in general, are known to be involved in various biochemical pathways .
Result of Action
Phenethylamines are known to have various physiological effects .
属性
IUPAC Name |
2-methylsulfanyl-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYACXKDMSKLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

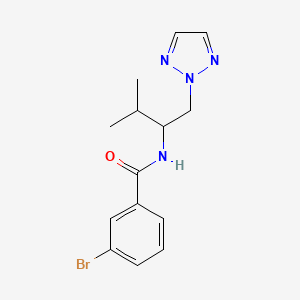
![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)


![[2-(benzhydrylamino)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2871741.png)
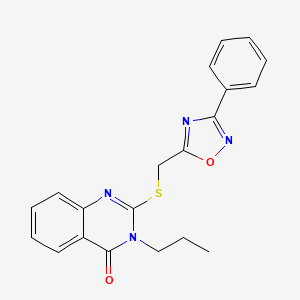
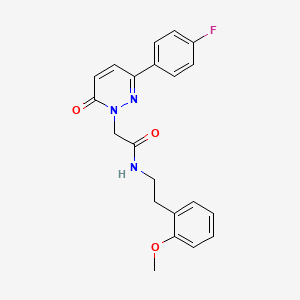
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)


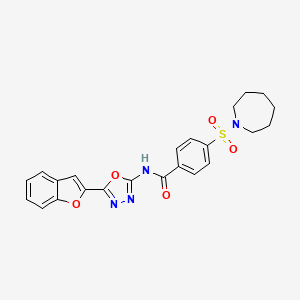
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2871755.png)
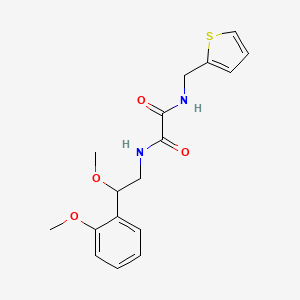
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2871758.png)